(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone, also known as JNJ-16567083 or EMQMCM, is a synthetic organic compound primarily developed as an experimental radiotracer. This compound acts as an antagonist of the metabotropic glutamate receptor 1 (mGlu1), which is integral to various central nervous system functions. Its primary application is in positron emission tomography (PET) imaging, facilitating the study of mGlu1 receptor dynamics in vivo .
The compound's molecular formula is , with a molecular weight of 311.4 g/mol. It falls under the category of quinoline derivatives, which are known for their diverse biological activities. The compound is classified as a selective uncompetitive antagonist, particularly targeting the mGlu1 receptor, which has implications in neuroprotection and cognitive function .
The synthesis of (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone involves multiple steps, primarily utilizing transition metal-catalyzed cross-coupling reactions. This method allows for the efficient incorporation of functional groups into the quinoline core structure. Specific synthetic routes include:
In industrial settings, the synthesis would be scaled up while optimizing reaction conditions to maximize yield and purity. Techniques such as automated synthesis modules and advanced purification methods are essential for producing radiopharmaceuticals that meet regulatory standards.
The compound engages in various chemical reactions pertinent to its function as a receptor antagonist. Some notable reactions include:
These studies typically employ statistical methods such as analysis of variance (ANOVA) to evaluate significance in biological responses .
The mechanism through which (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone exerts its effects involves:
(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0